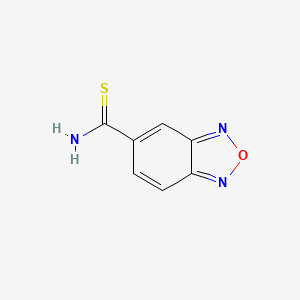

2,1,3-Benzoxadiazole-5-carbothioamide

Beschreibung

Context of Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds that contain at least one atom other than carbon within their ring structure. wiley-vch.dewikipedia.org These non-carbon atoms, known as heteroatoms, are most commonly nitrogen, oxygen, or sulfur. wiley-vch.deijnrd.orgnumberanalytics.com This field is a cornerstone of modern drug development, with heterocyclic compounds forming the structural basis of a vast number of pharmaceuticals. rroij.comnumberanalytics.com In fact, it is estimated that over half of all known organic compounds are heterocyclic, and 59% of FDA-approved drugs in the United States feature a nitrogen-containing heterocycle. wikipedia.org The prevalence of these structures in medicinal chemistry is due to their ability to provide diverse molecular frameworks that can be modified to optimize a drug's properties, such as its solubility, lipophilicity, polarity, and ability to bind to biological targets. rroij.comnih.gov

Significance of Benzoxadiazole Core Structures in Chemical Biology Research

The benzoxadiazole core, a fused ring system consisting of a benzene (B151609) ring and an oxadiazole ring, is a prominent scaffold in chemical biology and medicinal chemistry. researchgate.net Also known as benzofurazan, this structure is noted for its unique electronic and photophysical properties. nih.gov Derivatives of benzoxadiazole have been extensively investigated and have shown a wide spectrum of biological activities. researchgate.netresearchgate.net

The significance of the benzoxadiazole core is highlighted by its incorporation into molecules designed for various therapeutic purposes. Research has demonstrated its potential in the development of new antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netjocpr.comnih.gov For instance, certain derivatives have been shown to act as suicide inhibitors of key enzymes like glutathione (B108866) S-transferases, a mechanism relevant to the design of anticancer drugs. nih.gov

Furthermore, the 7-nitro-2,1,3-benzoxadiazole (NBD) variant is a widely utilized fluorescent tag. nih.gov Its sensitivity to the local environment allows it to be used as a probe to study the structure and function of lipids in biological membranes. nih.gov The favorable spectroscopic properties and relatively straightforward synthesis routes make the benzoxadiazole framework an attractive building block for creating novel bioactive compounds and molecular probes. nih.gov

| Benzoxadiazole Derivative Type | Reported Biological/Chemical Application | Reference(s) |

| 7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives | Fluorescent probes for lipids; Anticancer (enzyme inhibition) | nih.govnih.gov |

| Amino Acid Hydrazide Derivatives | Antimycobacterial agents | researchgate.net |

| Thiourea-Substituted Benzoxadiazoles | Fluorescent probes for oxoanions | nih.gov |

| General Synthetic Derivatives | Antibacterial, Antifungal, Anti-inflammatory | researchgate.netnih.gov |

Role of Carbothioamide Moieties in Molecular Design

The carbothioamide group, often referred to as a thioamide, is a functional group that has garnered significant attention in molecular design and drug discovery. nih.govtandfonline.com It is a bioisostere of the common amide group, where the oxygen atom is replaced by a sulfur atom. researchgate.netontosight.ai This substitution imparts distinct physicochemical properties; for example, thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts, and the carbon-sulfur double bond is longer than a carbon-oxygen double bond. nih.gov

This moiety is a key component in a variety of pharmacologically active compounds. nih.govontosight.ai Molecules containing a carbothioamide group have demonstrated a diverse range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. tandfonline.com The inclusion of a thioamide can also enhance a molecule's metabolic stability and improve its pharmacokinetic profile by, for example, increasing resistance to enzymatic degradation. tandfonline.com

Several therapeutic agents utilize the carbothioamide structure. Ethionamide and Prothionamide are established second-line drugs for the treatment of multidrug-resistant tuberculosis. nih.gov The ability of the thioamide group to chelate metals is another property harnessed in drug design, as seen with the investigational anticancer agent elesclomol, which uses this function to induce oxidative stress in cancer cells. tandfonline.com

| Carbothioamide-Containing Compound | Therapeutic Area/Application | Reference(s) |

| Ethionamide | Antitubercular | nih.gov |

| Prothionamide | Antitubercular | nih.gov |

| Elesclomol | Anticancer (Investigational) | tandfonline.com |

| Pyrazoline-Carbothioamides | Anticancer, Antimicrobial, Anti-inflammatory | acs.orgnih.gov |

The 2,1,3-Benzoxadiazole-5-carbothioamide Motif: A Unique Research Focus

The this compound motif represents a specific area of chemical research, combining the distinct properties of the benzoxadiazole core and the carbothioamide functional group. This particular arrangement, with the carbothioamide group at the 5-position of the benzoxadiazole ring, creates a molecule with potential for multifaceted biological activity and unique chemical characteristics.

The fusion of these two components results in a molecule with a donor-acceptor electronic structure. nih.gov The benzoxadiazole ring system can act as an electron-acceptor, while the carbothioamide moiety can function as an electron-donating group. This type of architecture is a known strategy for developing molecules with interesting photophysical properties, such as fluorescence, making them candidates for use as biological probes or sensors. nih.gov

From a medicinal chemistry perspective, this specific scaffold is of interest due to the combined biological potential of its constituent parts. The benzoxadiazole core provides a foundation with known antimicrobial and anticancer possibilities, while the carbothioamide group contributes its own range of pharmacological activities and can facilitate specific interactions with biological targets, such as enzymes. Research into structurally related compounds, such as carboxyimidamide-substituted benzoxadiazoles, has shown activity against parasites like Leishmania donovani, suggesting that the 5-substituted benzoxadiazole scaffold is a promising template for developing new therapeutic agents. researchgate.net The synthesis and biological evaluation of this compound and its derivatives are therefore an active focus for chemists seeking to create novel molecules for therapeutic and diagnostic applications.

Eigenschaften

IUPAC Name |

2,1,3-benzoxadiazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDQNCSDFBIOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381281 | |

| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-24-0 | |

| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for 2,1,3-Benzoxadiazole Core Synthesis

The formation of the benzoxadiazole heterocyclic system is a critical first step, with various methods developed to achieve this structure from suitable precursors.

A common and effective strategy for synthesizing the 2,1,3-benzoxadiazole core begins with the cyclization of an ortho-substituted aniline (B41778) derivative. frontiersin.orgnih.gov One prominent pathway involves the use of 2-nitroaniline (B44862) as the starting material. nih.gov This process typically occurs in two stages:

Oxidative Cyclization : 2-nitroaniline undergoes an intramolecular cyclization reaction. This can be achieved by treating it with an oxidizing agent like sodium hypochlorite (B82951) in a basic medium, often with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), to yield 2,1,3-benzoxadiazole-1-oxide (also known as benzofuroxan). frontiersin.orgnih.gov

Reduction : The resulting N-oxide intermediate is then reduced to afford the final 2,1,3-benzoxadiazole core. nih.gov A common reagent for this deoxygenation step is triphenylphosphine (B44618) (PPh3) in a solvent like toluene (B28343) or xylene, which proceeds with good yield. frontiersin.orgnih.gov

| Step | Reactant | Reagents & Conditions | Product | Yield | Reference |

| 1 | 2-Nitroaniline | Sodium hypochlorite, KOH, TBAB, diethyl ether, 7h at RT | 2,1,3-Benzoxadiazole-1-oxide | 89% | nih.gov |

| 2 | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh3), Toluene, reflux, 3h | 2,1,3-Benzoxadiazole | 80% | nih.gov |

Once the 2,1,3-benzoxadiazole core is synthesized, functional groups must be installed at specific positions to serve as handles for further modification, such as the introduction of the carbothioamide group at C5. The electron-poor nature of the benzoxadiazole ring influences the regioselectivity of these reactions. nih.gov

Common derivatization strategies include:

Electrophilic Aromatic Substitution : Halogenation, such as bromination, is a key method for functionalizing the ring. For instance, the reaction of 2,1,3-benzoxadiazole with bromine (Br2) in the presence of a catalyst like iron powder can lead to selective bromination at the 4- and 7-positions to yield 4,7-dibromo-2,1,3-benzoxadiazole. frontiersin.orgnih.gov While this directs functionalization away from the target C5 position, it highlights the reactivity of the ring.

C-H Borylation : A more advanced and versatile technique for achieving positional functionalization is the Iridium-catalyzed C–H borylation. nih.govnih.gov Studies on the analogous 2,1,3-benzothiadiazole (B189464) (BTD) have shown that this method can provide highly regioselective access to various borylated building blocks. nih.govnih.gov This strategy allows for the introduction of a boronate ester group, which can then be converted into a wide array of other functional groups through subsequent cross-coupling reactions. nih.gov This approach offers a powerful route to access C5-functionalized derivatives that are otherwise difficult to obtain. nih.govnih.gov

Installation and Modification of the Carbothioamide Moiety

With a suitably functionalized 2,1,3-benzoxadiazole precursor in hand, the next phase is the construction of the carbothioamide group. This can be achieved through several synthetic routes.

Direct methods for forming the carbothioamide functional group often involve the reaction of an amine precursor with a sulfur-containing reagent. For the target molecule, this would typically involve a 5-amino-2,1,3-benzoxadiazole intermediate.

Reaction with Isothiocyanates : A straightforward approach is the reaction of an amine with an isothiocyanate. anjs.edu.iq For example, a substituted benzoxadiazole containing an amino group can be treated with a reagent like phenylisothiocyanate to form the corresponding N-phenylhydrazinecarbothioamide derivative. anjs.edu.iq

From Hydrazides : Another common pathway involves converting a carboxylic acid or its ester derivative into a hydrazide by reacting it with hydrazine (B178648) hydrate. anjs.edu.iqnih.gov This hydrazide can then react with thiosemicarbazide (B42300) or a similar reagent to build the carbothioamide structure. nih.gov The synthesis of various heterocyclic compounds often utilizes carbothiohydrazides or thiosemicarbazides as key intermediates. arkat-usa.orgresearchgate.net

| Precursor | Reagent | Product Type | Reference |

| Carboxylic acid hydrazide | Phenylisothiocyanate | N-phenylhydrazinecarbothioamide | anjs.edu.iq |

| Chalcone derivatives | Thiosemicarbazide | Pyrazoline-1-carbothioamide | nih.gov |

| Hydrazine | Carbon disulfide | Thiocarbohydrazide | arkat-usa.org |

More sophisticated methods allow for the selective incorporation of the carbothioamide group, often as part of a larger molecular assembly or for specific applications like fluorescent labeling. One such strategy involves the use of benzoxadiazolyl isothiocyanates. researchgate.net In this approach, the isothiocyanate group is pre-installed on the benzoxadiazole ring. This functionalized reagent can then be reacted with a nucleophile, such as the amino group of a peptide, to selectively introduce the benzoxadiazole-carbothioamide structure in a targeted manner, as seen in the development of fluorescent Edman reagents. researchgate.net This "pre-functionalized" approach ensures that the carbothioamide is directly linked to the benzoxadiazole core at the desired position.

Regioselectivity and Stereoselectivity in Synthetic Pathways

Achieving the correct isomer, specifically 2,1,3-Benzoxadiazole-5-carbothioamide, is dependent on controlling the regioselectivity of the functionalization steps.

Regioselectivity : The electronic properties of the 2,1,3-benzoxadiazole ring system govern the position of substitution. While electrophilic substitution often favors the 4- and 7-positions, modern methods like directed metalation or C-H activation can provide access to the 5- and 6-positions. nih.govnih.gov Research on the related 2,1,3-benzothiadiazole has shown that Ir-catalyzed C-H borylation exhibits a strong preference for the C5 position. nih.gov This selectivity is likely influenced by the electronic effects of the heterocyclic ring, including the inhibitory effect of the nitrogen lone pairs on substitution at adjacent positions, thereby favoring the C5 site. nih.gov This makes C-H borylation a particularly attractive strategy for preparing the necessary 5-substituted precursor for the target molecule.

Stereoselectivity : For the synthesis of the achiral target compound this compound, stereoselectivity is not a primary concern as there are no stereocenters in the final molecule. Stereodivergent strategies would become relevant only if chiral precursors were used or if the carbothioamide moiety were to be incorporated into a larger, chiral molecular framework. rsc.org

Catalytic Systems in the Synthesis of this compound Derivatives

The development of catalytic systems for the synthesis of this compound derivatives can be broadly categorized into two main areas: the catalytic formation of the 2,1,3-benzoxadiazole heterocyclic system and the catalytic introduction or modification of substituents, including the carbothioamide group or its precursors.

Catalysis in the Formation of the 2,1,3-Benzoxadiazole Core:

A common and effective method for the synthesis of the 2,1,3-benzoxadiazole core involves the cyclization of 2-nitroaniline precursors. This transformation can be efficiently facilitated by a phase-transfer catalyst. Research has demonstrated the use of tetrabutylammonium bromide (TBAB) as a catalyst in a basic medium for the cyclization of 2-nitroaniline with sodium hypochlorite. This reaction proceeds through an N-oxide intermediate, which is subsequently reduced to afford the 2,1,3-benzoxadiazole ring. This catalytic approach offers good yields and is a foundational step in the synthesis of many derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization:

Once the 2,1,3-benzoxadiazole scaffold is in place, palladium-catalyzed cross-coupling reactions are instrumental in introducing a variety of substituents at specific positions on the ring, which can then be converted to the desired carbothioamide. The Sonogashira coupling reaction, for instance, is a powerful tool for forming carbon-carbon bonds between a halogenated benzoxadiazole and a terminal alkyne. This reaction typically employs a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst. These functionalized benzoxadiazoles can serve as advanced intermediates for the synthesis of a wide array of derivatives.

While direct catalytic methods for the introduction of a carbothioamide group onto the 2,1,3-benzoxadiazole ring are not extensively documented in dedicated studies, the principles of modern catalytic chemistry offer several potential pathways. These include the catalytic amidation of a 2,1,3-benzoxadiazole-5-carboxylic acid followed by a catalytic thionation, or the direct catalytic conversion of a 2,1,3-benzoxadiazole-5-carbonitrile (B1273799) to the corresponding thioamide.

Catalytic Thionation of Amide Precursors:

The conversion of an amide to a thioamide is a crucial step in synthesizing the target molecule if a carboxamide precursor is used. While traditional methods often rely on stoichiometric thionating agents like Lawesson's reagent or phosphorus pentasulfide, research into catalytic thionation is an emerging field. The development of efficient catalysts for this transformation would represent a significant advancement in the synthesis of this compound and related compounds.

Catalytic Conversion of Nitriles:

Another viable synthetic route involves the conversion of a nitrile group at the 5-position of the benzoxadiazole ring to the carbothioamide. Catalytic methods for the synthesis of thioamides from nitriles have been reported in the broader chemical literature, often employing transition metal catalysts or other catalytic systems. The application of these methodologies to 2,1,3-benzoxadiazole-5-carbonitrile could provide a direct and atom-economical route to the desired product.

The following table summarizes some of the catalytic systems that are relevant to the synthesis of 2,1,3-benzoxadiazole derivatives, which are precursors to or structurally related to this compound.

| Reaction Type | Catalyst | Substrates | Product | Key Features |

| Cyclization | Tetrabutylammonium bromide (TBAB) | 2-Nitroaniline | 2,1,3-Benzoxadiazole-1-oxide | Phase-transfer catalysis, good yields. |

| Sonogashira Coupling | Bis(triphenylphosphine)palladium(II) dichloride / Copper(I) iodide | Halogenated 2,1,3-benzoxadiazole, Terminal alkyne | Alkyne-substituted 2,1,3-benzoxadiazole | Forms C-C bonds, allows for diverse functionalization. |

It is important to note that while the table outlines key catalytic steps in the synthesis of the benzoxadiazole core and its functionalization, the direct catalytic synthesis of the carbothioamide moiety on this specific heterocyclic system is an area that warrants further investigation to establish detailed research findings and optimized catalytic protocols.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise structure of a compound can be elucidated.

In ¹H NMR analysis of 2,1,3-Benzoxadiazole-5-carbothioamide, the protons on the aromatic ring and the thioamide group are expected to produce distinct signals. The benzoxadiazole ring system contains three aromatic protons. Their specific chemical shifts (δ) are influenced by the electron-withdrawing nature of the heterocyclic ring and the carbothioamide substituent. The protons of the thioamide (-CSNH₂) group are also expected to appear as a broad singlet, with its chemical shift potentially influenced by the solvent and concentration.

Table 1: Expected ¹H NMR Spectral Data for this compound Note: The following are predicted values based on the chemical structure. Actual experimental values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic CH | ~ 7.5 - 8.5 | Doublet, Doublet of doublets | ~ 7 - 9 |

| Aromatic CH | ~ 7.5 - 8.5 | Doublet, Doublet of doublets | ~ 7 - 9 |

| Aromatic CH | ~ 7.5 - 8.5 | Singlet or Doublet | ~ 1 - 3 |

| Thioamide NH₂ | ~ 8.0 - 10.0 | Broad Singlet | N/A |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each of the seven carbon atoms. The carbon atom of the thioamide group (C=S) is expected to appear significantly downfield. The six carbons of the benzoxadiazole ring system will have chemical shifts characteristic of aromatic and heterocyclic structures.

Table 2: Expected ¹³C NMR Spectral Data for this compound Note: The following are predicted values based on the chemical structure. Actual experimental values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thioamide C=S | ~ 190 - 205 |

| Aromatic C (quaternary) | ~ 140 - 160 |

| Aromatic C (quaternary) | ~ 140 - 160 |

| Aromatic CH | ~ 110 - 135 |

| Aromatic CH | ~ 110 - 135 |

| Aromatic CH | ~ 110 - 135 |

| Aromatic C (quaternary) | ~ 110 - 135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. In the IR spectrum of this compound, characteristic absorption bands for the N-H bonds of the thioamide, the C=S bond, aromatic C-H bonds, and the C=N and N-O bonds of the benzoxadiazole ring are expected.

Table 3: Expected IR Absorption Bands for this compound Note: The following are predicted values based on the chemical structure. Actual experimental values may vary.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Thioamide) | 3100 - 3400 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=N (Heterocycle) | 1500 - 1650 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C=S (Thioamide) | 1050 - 1250 | Stretching |

| N-O (Heterocycle) | 1300 - 1400 | Stretching |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Analysis of the fragmentation pattern provides valuable structural information. Expected fragmentation could involve the loss of the thioamide group or cleavage of the benzoxadiazole ring.

Table 4: Expected Mass Spectrometry Data for this compound Note: The following are predicted values based on the chemical structure (C₇H₅N₃OS, MW: 179.20). Actual experimental values may vary.

| m/z Value | Proposed Fragment Identity |

| ~179 | [M]⁺ (Molecular Ion) |

| Varies | Fragments from loss of ·SH, ·CSNH₂, or ring cleavage |

Crystallographic Studies and Polymorphism Investigations of Benzoxadiazole Derivatives

Crystallographic studies are crucial for determining the precise three-dimensional arrangement of atoms in the solid state. These studies can reveal information about bond lengths, bond angles, and intermolecular interactions, which are vital for understanding the material's properties.

Conformational Analysis in Crystalline States

A definitive conformational analysis of this compound in the crystalline state is contingent upon the availability of its single-crystal X-ray diffraction data. Despite searches of crystallographic databases, specific structural data for this compound has not been located. However, the study of its derivatives provides valuable insight into the conformational behaviors and intermolecular interactions that characterize this class of compounds in the solid state.

Research into the crystalline forms of substituted 2,1,3-benzoxadiazole compounds has revealed the existence of conformational polymorphs, which are different crystal structures of the same compound that arise from variations in molecular conformation. ugr.es An examination of a piperazine- and nitro-substituted 2,1,3-benzoxadiazole derivative, for instance, led to the isolation and characterization of two distinct polymorphs, one crystallizing in a monoclinic system and the other in an orthorhombic system. ugr.es

The primary distinctions between these two polymorphic forms were identified as conformational changes in the piperazine (B1678402) ring and a different orientation of a carbonyl group relative to the core benzoxadiazole heterocycle. ugr.es An overlay of the two structures showed that the benzoxadiazole rings and the nitro groups were nearly superimposable, indicating that the conformational flexibility resides in the substituent groups. ugr.es

While this data pertains to a derivative, it highlights the type of detailed structural information that can be gleaned from X-ray crystallography. For this compound, a similar analysis would focus on the planarity of the benzoxadiazole ring system and the rotational orientation of the carbothioamide group. The conformation would be influenced by the formation of intermolecular hydrogen bonds involving the amide protons and the sulfur atom, as well as potential π-π stacking interactions between the aromatic rings.

The following tables present hypothetical data for this compound to illustrate the format and type of information that would be obtained from a full crystallographic study.

Interactive Table: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C4 | C5 | C8 | N3 | 178.5 |

| C6 | C5 | C8 | S1 | -2.1 |

| N3 | C8 | C5 | C4 | -1.8 |

| S1 | C8 | C5 | C6 | 178.2 |

Note: Data is illustrative and not based on experimental results.

Interactive Table: Key Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| C8 | S1 | 1.681 |

| C8 | N3 | 1.325 |

| C5 | C8 | 1.495 |

| N1 | O1 | 1.375 |

| N2 | O1 | 1.378 |

Note: Data is illustrative and not based on experimental results.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the fundamental properties of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy levels within a molecule. Such calculations have been applied to benzoxadiazole and its derivatives to elucidate their molecular geometries, vibrational frequencies, and electronic transitions. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex organic molecules.

In the study of 2,1,3-benzoxadiazole derivatives, DFT has been employed to model their electronic structure in both ground and excited states. nih.gov For instance, theoretical analyses of 2,1,3-Benzoxadiazole-5-carboxylic acid and other derivatives have been performed using DFT methods like the B3LYP hybrid functional with basis sets such as 6-311+G(d,p) or 6-311++G(d,p). mdpi.comorientjchem.org These calculations help in optimizing the ground-state geometries and understanding the electronic properties that govern their function as potential photosensitizers or fluorophores. orientjchem.orgnih.gov DFT is also instrumental in simulating absorption and emission spectra, which can then be compared with experimental results to validate the computational model and assign specific electronic transitions, such as π-π* transitions. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide valuable benchmarks.

Studies on the parent 2,1,3-benzoxadiazole molecule have utilized ab initio calculations to determine its structure. researchgate.net Furthermore, ab initio methods contribute to the refinement of other computational techniques. For example, high-level ab initio calculations are used to create accurate parameterizations for dispersion corrections in DFT (known as DFT-D), which improves the description of non-covalent interactions within molecular systems. frontiersin.org

Frontier Molecular Orbital (FMO) Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. In computational studies of donor-π-acceptor-π-donor (D-π-A-π-D) systems incorporating a 2,1,3-benzoxadiazole core, the HOMO is typically characterized by electron density distributed over the electron-donating parts of the molecule. For certain fluorophoric derivatives, the HOMO has been shown to have major contributions from the benzene (B151609) ring of the benzoxadiazole moiety and adjacent π-conjugated systems. nih.gov

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity of the molecule. For 2,1,3-benzoxadiazole derivatives, which are known electron-accepting units, the LUMO is predominantly localized over the benzoxadiazole ring system. nih.gov This localization on the acceptor core is a key feature that facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process responsible for the fluorescence properties of many of these compounds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap generally corresponds to higher chemical reactivity, lower kinetic stability, and easier electronic excitation, which often results in the absorption of longer-wavelength light.

For a series of fluorescent 2,1,3-benzoxadiazole derivatives, electrochemical and optical methods were used to determine their band gaps. The results showed a strong correlation between the two measurement types, with values in a relatively narrow range, indicating similar electronic properties across the series. nih.govnih.gov The HOMO-LUMO gap is a key determinant of the color and emission properties of these compounds.

Table 1: Experimental Band Gaps for select 4,7-disubstituted 2,1,3-Benzoxadiazole Derivatives

This table presents optical and electrochemical band gap data for fluorescent derivatives of 2,1,3-benzoxadiazole, illustrating typical energy gap values for this class of compounds. nih.govnih.gov

| Compound Derivative | Optical Band Gap (eV) | Electrochemical Band Gap (eV) |

| 9a | 2.64 | 2.48 |

| 9b | 2.67 | 2.70 |

| 9c | 2.67 | 2.61 |

| 9d | 2.66 | 2.58 |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. By mapping the electrostatic potential onto the electron density surface, regions susceptible to electrophilic and nucleophilic attack can be readily identified. For 2,1,3-Benzoxadiazole-5-carbothioamide, the MESP map is characterized by distinct regions of positive, negative, and neutral potential, arising from the interplay of the electron-withdrawing 2,1,3-benzoxadiazole core and the carbothioamide substituent.

The nitrogen and oxygen atoms of the benzoxadiazole ring, being highly electronegative, create regions of negative electrostatic potential (typically colored red or yellow). These electron-rich areas are prone to electrophilic attack. Conversely, the hydrogen atoms of the benzene ring and the amino group of the carbothioamide moiety exhibit positive electrostatic potential (typically colored blue), rendering them susceptible to nucleophilic attack. The sulfur atom in the carbothioamide group also contributes to a region of negative potential, influencing the molecule's interaction with electrophiles and its hydrogen bonding capabilities. The MESP surface provides a qualitative prediction of how the molecule will interact with other chemical species, guiding the understanding of its chemical reactivity and biological interactions. nih.govresearchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and condensed-phase properties of molecular solids. NCI analysis, a computational method based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-stacking. For this compound, a comprehensive NCI analysis would reveal a complex network of interactions that dictate its crystal packing and influence its physical properties.

The carbothioamide group (-CSNH₂) in this compound is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the sulfur and nitrogen atoms). This functional group is expected to be a primary driver in the formation of extensive intermolecular hydrogen bonding networks. Potential hydrogen bonding motifs include:

N-H···S: The amino protons can form strong hydrogen bonds with the sulfur atom of a neighboring molecule, a common and robust interaction in thioamides.

N-H···N: Hydrogen bonds can also form between the amino protons and the nitrogen atoms of the benzoxadiazole ring of an adjacent molecule.

N-H···O: The oxygen atom of the benzoxadiazole ring can also act as a hydrogen bond acceptor.

The planar, aromatic 2,1,3-benzoxadiazole ring system is conducive to π-π stacking interactions. In the solid state, these interactions are expected to contribute significantly to the crystal packing, where parallel or offset arrangements of the aromatic rings of adjacent molecules would be observed. The strength of these interactions is influenced by a combination of electrostatic and dispersion forces. researchgate.netfrontiersin.org

Furthermore, the presence of electronegative atoms (N and O) in the benzoxadiazole ring can lead to the formation of a "π-hole," a region of positive electrostatic potential located above the center of the aromatic ring. This π-hole can interact favorably with electron-rich regions of neighboring molecules, such as the sulfur atom of the carbothioamide group or the π-electron cloud of another aromatic ring, further stabilizing the crystal structure. nih.govnih.gov

Computational Evaluation of Reactivity Descriptors

Density Functional Theory (DFT) calculations are widely employed to quantify the chemical reactivity of molecules through various descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors provide a quantitative measure of a molecule's susceptibility to chemical reactions.

The electrophilicity index (ω) is a global reactivity descriptor that measures the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. For this compound, the electron-withdrawing nature of the benzoxadiazole ring is expected to result in a significant electrophilicity index, suggesting that the molecule can readily accept electrons in chemical reactions. nih.govscirp.org

Chemical potential (μ) represents the escaping tendency of electrons from a molecule and is related to its electronegativity. Chemical hardness (η) and its inverse, softness (S), are measures of the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity, while a "soft" molecule has a small HOMO-LUMO gap, suggesting higher reactivity. scirp.orgnih.gov

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Values)

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -9.5 |

| LUMO Energy | ELUMO | - | -2.1 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.4 |

| Ionization Potential | I | -EHOMO | 9.5 |

| Electron Affinity | A | -ELUMO | 2.1 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.8 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.7 |

| Chemical Softness | S | 1 / (2η) | 0.135 |

| Electrophilicity Index | ω | μ² / (2η) | 4.55 |

Note: The values in this table are illustrative and represent expected trends based on the molecular structure. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound provides crucial insights into its three-dimensional structure, stability, and potential interactions with biological targets. Such studies are typically performed using computational methods to explore the molecule's potential energy surface.

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the carbothioamide group to the benzoxadiazole ring. The orientation of the carbothioamide group relative to the aromatic ring system is defined by a key dihedral angle. The planarity of the benzoxadiazole ring system itself is generally maintained due to its aromatic character.

Theoretical investigations of the energy landscape involve calculating the molecule's energy at various conformations, particularly by systematically changing the critical dihedral angles. These calculations can identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Methods such as Density Functional Theory (DFT) are well-suited for this type of analysis, providing a balance between computational cost and accuracy.

While specific experimental or computational studies on the conformational analysis and energy landscape of this compound are not extensively available in the reviewed scientific literature, a theoretical study would likely focus on the rotational barrier of the C-C bond between the benzoxadiazole ring and the carbothioamide group. The planarity of the system is expected to be favored to maximize π-conjugation between the aromatic ring and the carbothioamide moiety. Two planar conformers, syn and anti, corresponding to the relative orientation of the sulfur atom with respect to the benzoxadiazole ring, would be the likely energy minima.

The energy landscape would be characterized by the energy profile as a function of the dihedral angle of the carbothioamide group. The transition state for the rotation between the stable conformers would likely occur at a perpendicular orientation, where the π-orbital overlap is minimized, resulting in a higher energy state.

A representative data table from such a theoretical study, illustrating the expected findings, is presented below. Please note that these are hypothetical values to demonstrate the type of data generated from a conformational analysis.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Ring-C-C=S) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Planar (syn) | 0° | 0.0 | 75 |

| Perpendicular | 90° | 5.2 | <1 |

| Planar (anti) | 180° | 0.5 | 25 |

Structure Activity Relationship Sar Studies

Influence of Substituent Variation on the Benzoxadiazole Ring System

The benzoxadiazole ring is a crucial pharmacophore, and alterations to its substitution pattern can significantly modulate the biological activity of the parent compound. The electronic and steric properties of these substituents, as well as their position on the ring, play a pivotal role in defining the molecule's interaction with its biological target.

Effects of Electronic and Steric Properties of Substituents

The electronic nature of substituents on the benzoxadiazole ring can dramatically influence the molecule's reactivity and its ability to engage in various intermolecular interactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic system, which in turn can affect properties such as acidity, basicity, and the potential for hydrogen bonding or π-π stacking interactions.

In principle, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase the electron density of the benzoxadiazole ring system. This may enhance the molecule's ability to act as a hydrogen bond acceptor or participate in favorable electrostatic interactions with a biological target. Conversely, the presence of strong electron-withdrawing groups, like a nitro (-NO2) or cyano (-CN) group, can decrease the electron density, potentially making the compound a better electron acceptor or altering its metabolic stability. For instance, in related heterocyclic systems, the addition of electron-withdrawing groups has been shown to enhance certain biological activities by promoting specific interactions with target enzymes or receptors. otterbein.edu

Steric hindrance is another critical factor to consider. Bulky substituents can impose conformational restrictions on the molecule, which may either lock it into a bioactive conformation or, conversely, prevent it from adopting the necessary orientation to bind to its target. The size and shape of the substituent can therefore dictate the selectivity and potency of the compound.

Positional Dependence of Chemical Modifications

The specific position of a substituent on the benzoxadiazole ring is as important as its intrinsic properties. The 4-, 6-, and 7-positions of the 2,1,3-benzoxadiazole ring are available for substitution, and the placement of a functional group at any of these positions can lead to distinct biological outcomes. This is due to the different local environments these positions occupy and how they project into the binding pocket of a biological target.

For example, a substituent at the 4-position may interact with a different set of amino acid residues within a receptor's binding site compared to a substituent at the 7-position. This can lead to significant differences in binding affinity and efficacy. SAR studies on related benzoxazole (B165842) derivatives have highlighted that substituents at different positions on the benzoxazole ring are critical for modulating antimicrobial and anticancer activities. semanticscholar.org

Modifications of the Carbothioamide Moiety and Their Impact on Molecular Interactions

Investigating Nitrogen and Sulfur Linkage Contributions

The nitrogen and sulfur atoms of the carbothioamide group are pivotal for its chemical reactivity and its role in molecular recognition. The sulfur atom, being a soft Lewis base, can participate in favorable interactions with soft metal ions or other electrophilic centers in a biological system. The nitrogen atom, on the other hand, can act as a hydrogen bond donor. The thioamide moiety as a whole is more reactive towards both nucleophiles and electrophiles compared to its amide counterpart. nih.gov Furthermore, the N-H groups of thioamides are more acidic and better hydrogen bond donors than those in amides, while the sulfur lone pairs are weaker hydrogen bond acceptors than the oxygen lone pairs in amides. nih.gov These distinct properties suggest that the thioamide group can engage in unique binding interactions that are critical for biological activity.

Substituent Effects on the Carbothioamide Nitrogen

Introducing substituents on the nitrogen atom of the carbothioamide group (N-substitution) is a common strategy to modulate the physicochemical properties and biological activity of the parent compound. Such modifications can influence the molecule's lipophilicity, hydrogen bonding capacity, and steric profile.

Bioisosteric Replacements in the 2,1,3-Benzoxadiazole-5-carbothioamide Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. nih.gov This approach can be applied to both the benzoxadiazole ring and the carbothioamide moiety of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

Common bioisosteres for the carbothioamide group include other five-membered heterocyclic rings that can mimic its size, shape, and hydrogen bonding capabilities. For instance, 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are well-known bioisosteres of the amide and thioamide functionalities. nih.gov The replacement of a thioamide with a 1,3,4-oxadiazole (B1194373), for example, can alter the molecule's polarity and metabolic stability while potentially retaining key binding interactions. nih.govnih.gov

Another class of successful amide and thioamide bioisosteres are triazoles. rsc.org Specifically, 1,2,3-triazoles have been shown to be effective replacements, sometimes leading to enhanced biological activity. nih.govnih.gov For example, the replacement of an amide with a 1,4-disubstituted-1,2,3-triazole in a series of HIV-1 Vif antagonists resulted in a significant improvement in antiviral activity. nih.gov

Below is a data table summarizing common bioisosteric replacements for the carbothioamide and benzoxadiazole moieties.

| Original Moiety | Bioisosteric Replacement(s) | Potential Impact |

| Carbothioamide | 1,3,4-Oxadiazole, 1,3,4-Thiadiazole (B1197879) | Altered polarity, metabolic stability, hydrogen bonding |

| Carbothioamide | 1,2,3-Triazole, 1,2,4-Triazole | Improved metabolic stability, altered dipole moment |

| 2,1,3-Benzoxadiazole | 2,1,3-Benzothiadiazole (B189464) | Modified electronic properties, altered geometry |

Computational Approaches to Structure-Activity Relationships

Computational studies have become an indispensable tool in the exploration of structure-activity relationships (SAR) for derivatives of 2,1,3-Benzoxadiazole. These methods allow for the prediction of molecular properties and biological activities, thereby reducing the time and cost associated with the synthesis and testing of new compounds. Techniques such as Density Functional Theory (DFT) are utilized to analyze the structural and electronic parameters of these molecules, offering insights into their reactivity and potential as therapeutic agents.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of this compound derivatives with their biological targets. For instance, in the development of inhibitors for specific enzymes, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity and selectivity.

While specific docking studies on this compound are not extensively detailed in publicly available literature, the general applicability of this method is well-established for related heterocyclic compounds. For example, docking studies on other carbothioamide-containing molecules have successfully predicted their binding conformations within the active sites of enzymes like VEGFR-2, a key target in cancer therapy. nih.gov These studies often reveal that the carbothioamide moiety can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand to the protein.

The following table illustrates typical data generated from molecular docking studies, showing the binding energies of hypothetical this compound derivatives against a target protein.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| BZ-1 | Protein Kinase A | -8.5 | LYS72, GLU91 |

| BZ-2 | Carbonic Anhydrase II | -7.9 | HIS94, THR199 |

| BZ-3 | Cyclooxygenase-2 | -9.1 | ARG120, TYR355 |

This table is illustrative and based on general principles of molecular docking, as specific data for this compound is not available.

When the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be employed to build a reliable model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. For novel targets of this compound derivatives, homology modeling can be the first step in enabling structure-based drug design.

The process involves identifying a suitable template protein with a high sequence similarity to the target, aligning the sequences, building the model, and then refining and validating it. Once a satisfactory model is obtained, it can be used for molecular docking simulations to study the binding of potential inhibitors. This integrated approach of homology modeling and molecular docking is crucial for validating new drug targets and predicting ligand-target interactions in the absence of experimental structural data.

Pharmacophore Modeling and Strategies for Lead Optimization in Academic Research

Pharmacophore modeling is another key computational strategy in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based).

For this compound derivatives, pharmacophore models can be developed to identify the key chemical features responsible for their activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify new molecules with the desired biological activity.

In academic research, these models are instrumental in lead optimization. By understanding the essential pharmacophoric features, medicinal chemists can rationally design modifications to the this compound scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

The table below outlines a hypothetical pharmacophore model for a series of this compound analogs targeting a specific receptor.

| Pharmacophoric Feature | Geometric Constraint (Å) | Corresponding Chemical Group |

| Hydrogen Bond Donor | 3.0 ± 0.5 | -NH of carbothioamide |

| Hydrogen Bond Acceptor | 2.8 ± 0.5 | Oxygen of benzoxadiazole |

| Aromatic Ring | Centroid distance 4.5-5.5 | Benzene (B151609) ring of the core |

| Hydrophobic Group | Sphere radius 1.5 | Alkyl substituent |

This table is a representative example of pharmacophore model features and is not based on specific experimental data for this compound.

By integrating these computational approaches—molecular docking, homology modeling, and pharmacophore modeling—researchers can significantly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

Mechanisms of Molecular Interaction and Biological Pathways

Identification and Characterization of Molecular Targets

The biological effects of 2,1,3-benzoxadiazole derivatives are initiated by their interaction with specific molecular targets. Key among these are enzymes involved in detoxification and cell signaling, as well as nucleic acids.

The primary and most extensively characterized molecular targets for this class of compounds are Glutathione (B108866) S-transferases (GSTs) , particularly the human Pi class isoform, GSTP1-1. nih.govnih.gov GSTs are a family of enzymes crucial for cellular detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide variety of toxic, electrophilic compounds. nih.govnih.gov The isoform GSTP1-1 is frequently overexpressed in tumor cells and plays a significant role in the development of multidrug resistance. uniroma1.it Beyond its catalytic function, GSTP1-1 also acts as a regulatory protein by sequestering and inhibiting key signaling proteins like c-Jun N-terminal kinase (JNK1) and TNF receptor-associated factor 2 (TRAF2), thereby suppressing apoptotic pathways. uniroma1.itresearchgate.net Benzoxadiazole derivatives have been designed to inhibit GSTP1-1, disrupting both its detoxification activity and its anti-apoptotic protein-protein interactions. nih.govuniroma1.it

In addition to enzymes, nucleic acids (DNA and RNA) have been suggested as potential targets for the broader class of oxadiazole compounds. nih.govresearchgate.net The planar aromatic structure of the benzoxadiazole ring is conducive to interactions with the helical structure of DNA, potentially leading to cytotoxic effects through the disruption of DNA replication and transcription. nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

The mechanisms through which 2,1,3-benzoxadiazole-5-carbothioamide and its analogs exert their effects are multifaceted, involving direct enzyme inhibition, disruption of protein-protein interactions, and potential interactions with genetic material.

The interaction between NBD derivatives and GSTs has been characterized as a form of suicide inhibition . nih.gov This mechanism involves the enzyme's own catalytic activity to convert the inhibitor into a more potent, irreversibly binding form.

The process for a representative NBD derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), unfolds as follows:

Binding: NBDHEX initially binds to the hydrophobic substrate-binding site (H-site) of the GST enzyme. nih.gov

Catalytic Activation: The enzyme then catalyzes the nucleophilic attack of its co-substrate, glutathione (GSH), onto the electron-deficient aromatic ring of the NBD moiety. nih.gov

Complex Formation: This reaction forms a stable intermediate known as a σ-complex (or Meisenheimer complex) at the C-4 position of the benzoxadiazole ring. nih.gov

Irreversible Inhibition: This ternary σ-complex, involving the enzyme, the inhibitor, and GSH, becomes tightly stabilized within the active site, effectively locking the enzyme in an inactive state. nih.gov

This mechanism has been observed to be particularly effective for isoforms like GSTP1-1 and GSTM2-2, where the complex is highly stable. nih.gov In other isoforms, such as GSTA1-1, the complex is less stable, and the subsequent release of a leaving group is favored. nih.gov The high stability and potent inhibitory action of these compounds against GSTP1-1 underpin their pro-apoptotic activity in cancer cells. nih.gov

Table 1: Inhibition Profile of NBDHEX against Human GST Isoforms

| GST Isoform | Inhibition Mechanism | Key Feature | Reference |

| GSTP1-1 | Suicide Inhibition | Forms a highly stable ternary σ-complex with GSH in the active site. | nih.gov |

| GSTM2-2 | Suicide Inhibition | Forms a stable ternary σ-complex, similar to GSTP1-1. | nih.gov |

| GSTA1-1 | Substrate-like with Product Release | Forms a less stable σ-complex, favoring the release of the leaving group. | nih.gov |

While direct inhibition of enzymes like GSTs is a primary mechanism, the broader class of carbothioamide-containing heterocyclic compounds has been investigated for activity at cell surface receptors. For instance, certain novel hydrazine-1-carbothioamide derivatives, built on different molecular scaffolds, have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a receptor tyrosine kinase crucial for angiogenesis, a process vital for tumor growth and metastasis. nih.gov Inhibition of this receptor can block downstream signaling pathways, leading to anti-angiogenic and anti-tumor effects. While specific studies on this compound binding to such receptors are not extensively documented, these findings highlight a potential avenue of action for related pharmacophores.

The planar, aromatic nature of the benzoxadiazole ring system suggests a potential for interaction with DNA. nih.govresearchgate.net Small molecules with such structures can bind to DNA through several modes, including intercalation between base pairs or binding within the minor or major grooves of the DNA helix. Such interactions can interfere with the functions of DNA polymerases and topoisomerases, disrupting replication and transcription and ultimately inducing cell death. Studies on other heterocyclic systems, such as certain 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives, have demonstrated their capacity for minor groove binding to calf thymus DNA (CT-DNA). nih.gov Although specific experimental data on the DNA binding mode of this compound is limited, this remains a plausible component of its cytotoxic mechanism of action.

Analysis of Ligand-Target Complex Formation and Stabilization

The stability of the complex formed between a ligand and its biological target is critical for its efficacy. For the NBD class of GST inhibitors, the formation and stabilization of the ligand-target complex have been detailed through spectroscopic analysis, rapid kinetics, and computational modeling.

Docking studies of the NBDHEX-GSH conjugate (the σ-complex) within the active site of GSTP1-1 have provided a structural rationale for its potent inhibitory activity. nih.gov These models show the complex fitting snugly within the binding pocket, stabilized by a network of interactions with active site residues. This tight, stable binding prevents the catalytic cycle from proceeding, leading to the observed suicide inhibition. nih.gov The stability of this ternary complex is a key differentiator in the isoform selectivity of the inhibitor. nih.gov

Theoretical Frameworks for Predicting Biological Activity (e.g., PASS software applications)

In modern drug discovery, computational tools are frequently used to predict the biological activity of novel compounds before their synthesis and testing. Prediction of Activity Spectra for Substances (PASS) is one such theoretical framework. genexplain.comgenexplain.com The PASS software analyzes the 2D structure of a molecule and compares its structural fragments to a vast database of known biologically active compounds. akosgmbh.deyoutube.com

Based on this structure-activity relationship (SAR) analysis, PASS generates a list of potential biological activities, each with two probability estimates:

Pa (Probability to be active): The likelihood that the compound exhibits a specific activity.

Pi (Probability to be inactive): The likelihood that the compound does not exhibit that activity. genexplain.com

Activities with a Pa value greater than the Pi value are considered probable for the compound . genexplain.com This approach allows researchers to identify likely mechanisms of action, potential therapeutic applications, and possible side effects or toxicity at a very early stage. For a compound like this compound, a PASS analysis could be employed to generate a predicted activity spectrum, guiding experimental testing toward the most probable targets, such as enzyme inhibition or receptor modulation.

Table 2: Illustrative Example of a Hypothetical PASS Prediction Output

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |

| Glutathione S-transferase inhibitor | 0.850 | 0.005 | Very likely to be an active GST inhibitor. |

| Antineoplastic | 0.785 | 0.021 | Likely to have anticancer properties. |

| Apoptosis agonist | 0.710 | 0.033 | Likely to induce apoptosis. |

| Kinase inhibitor | 0.550 | 0.150 | Possible kinase inhibitory activity. |

| Substrate of Cytochrome P450 | 0.450 | 0.090 | May be metabolized by P450 enzymes. |

| Cardiotoxic | 0.210 | 0.350 | Unlikely to be cardiotoxic. |

Note: This table is a hypothetical representation and does not reflect actual experimental data for this compound.

Applications in Chemical Biology and Advanced Materials Research

Scaffold Design Principles in Modern Drug Discovery Research

The design and modification of molecular scaffolds are foundational to contemporary drug discovery. The 2,1,3-benzoxadiazole core is a "privileged scaffold," meaning it can bind to multiple biological targets, making it an attractive starting point for developing new therapeutic agents. nih.gov Its flat, bicyclic, and conjugated structure provides a rigid platform for the strategic placement of functional groups to optimize interactions with biological macromolecules. nih.gov

Scaffold diversification is a key strategy for exploring new chemical space and identifying novel bioactive compounds. Starting from a core structure like 2,1,3-benzoxadiazole, chemists can introduce a wide array of substituents to create libraries of related molecules with diverse physicochemical properties and biological activities. For instance, the synthesis of various 2,1,3-benzoxadiazole derivatives allows for the exploration of their potential as anticancer, antiviral, and antiparasitic agents. researchgate.net The introduction of different functional groups can modulate the compound's electronics, lipophilicity, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. researchgate.net

A common approach to scaffold diversification involves coupling different moieties to the core. For example, the Sonogashira cross-coupling reaction has been used to link terminal aryl acetylenes to a 4,7-dibromo-2,1,3-benzoxadiazole core, yielding derivatives with extended π-conjugated systems. nih.govresearchgate.net This diversification strategy not only expands the chemical space but also allows for the fine-tuning of the photophysical properties of these molecules for various applications. nih.govnih.gov

Scaffold hopping is a powerful technique in medicinal chemistry used to design new compounds by replacing the core scaffold of a known active molecule with a structurally different one while retaining its biological activity. bhsai.orgnih.gov This strategy aims to discover novel intellectual property, improve pharmacokinetic properties, or circumvent issues with the original scaffold. bhsai.org Scaffold hopping can range from minor modifications, such as replacing one heteroatom for another (a "small-step" hop), to more significant changes in the ring system's topology (a "large-step" hop). bhsai.orgnih.gov

While specific examples of scaffold hopping directly from the "2,1,3-Benzoxadiazole-5-carbothioamide" structure are not extensively documented in the provided context, the principles can be applied. For instance, one could envision replacing the 2,1,3-benzoxadiazole core with other bioisosteric five-membered heterocyclic systems like 1,2,4-oxadiazole, 1,2,5-oxadiazole, or 1,3,4-oxadiazole (B1194373) to explore new chemical entities with potentially improved drug-like properties. nih.gov The goal would be to maintain the key pharmacophoric features—the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic groups—that are essential for biological activity.

| Scaffold Hopping Approach | Description | Potential Application to 2,1,3-Benzoxadiazole |

| Heterocycle Replacements | Swapping the core ring system with another heterocyclic scaffold. bhsai.orgnih.gov | Replacing the benzoxadiazole core with a benzothiadiazole or other oxadiazole isomers. nih.gov |

| Ring Opening or Closure | Modifying the scaffold by breaking or forming ring structures to alter flexibility. nih.gov | Opening the oxadiazole ring to create a more flexible acyclic derivative. |

| Peptidomimetics | Replacing peptide backbones with non-peptidic moieties. nih.gov | Not directly applicable to the benzoxadiazole core itself, but to peptide-like side chains if present. |

| Topology-Based Hopping | Designing a completely new scaffold that mimics the 3D orientation of key functional groups. bhsai.orgnih.gov | Creating a novel, non-benzoxadiazole-based molecule that spatially aligns key interaction points. |

Development of the Compound as Molecular Probes and Derivatization Reagents

The 2,1,3-benzoxadiazole scaffold, often referred to as benzofurazan, is highly fluorescent, a property that makes its derivatives particularly useful as molecular probes and derivatization reagents in chemical biology. nih.govresearchgate.net These compounds can be used to tag and visualize other molecules, such as proteins and peptides, within biological systems. For example, 7-nitro-2,1,3-benzoxadiazole derivatives are commonly used as fluorophores in the design of fluorescent probes that are responsive to specific analytes. nih.gov

The reactivity of functional groups attached to the benzoxadiazole core allows for their covalent attachment to target molecules. This "derivatization" can be used to introduce a fluorescent label, enabling sensitive detection and quantification. The main applications in this area include their use as fluorescent derivatization reagents and in the detection of heavy metals. frontiersin.org

Integration of the 2,1,3-Benzoxadiazole Scaffold in Advanced Materials Design

The unique photophysical and electrochemical properties of 2,1,3-benzoxadiazole derivatives make them attractive building blocks for advanced materials. researchgate.netresearchgate.net Their extended π-conjugated systems lead to interesting optical and electronic behaviors, which can be harnessed in the development of organic light-emitting diodes (OLEDs), solar cells, and liquid crystals. frontiersin.orgresearchgate.net

Researchers have synthesized 2,1,3-benzoxadiazole-based luminescent liquid crystals that exhibit intense photoluminescence. researchgate.net These materials combine the properties of liquid crystals (self-assembly and responsiveness to external stimuli) with light-emitting capabilities, making them suitable for applications in displays and sensors. researchgate.net By modifying the donor and acceptor groups attached to the benzoxadiazole core, the emission color and quantum efficiency of these materials can be precisely tuned. researchgate.net For example, linking the core to different elongated donor units via triple bonds has been shown to produce materials that emit in the yellow region of the spectrum with significantly high fluorescence quantum yields. researchgate.net

| Material Application | Key Property of 2,1,3-Benzoxadiazole Scaffold | Example Research Finding |

| Luminescent Liquid Crystals | Intense photoluminescence and ability to form mesophases. researchgate.net | Derivatives with a π-conjugated core and elongated donor units exhibit nematic and smectic liquid crystal phases with emission in the yellow region. researchgate.net |

| Organic Solar Cells | Electron-accepting nature and tunable band gap. researchgate.netfrontiersin.org | The scaffold is used to create materials with good electron transporting properties. researchgate.net |

| Fluorescent Probes | High fluorescence quantum yield and sensitivity to the local environment. nih.govfrontiersin.org | 7-nitro-1,2,3-benzoxadiazole is a common fluorophore for analyte-responsive probes. nih.gov |

Broader Perspectives on Carbothioamide Scaffolds in Chemical Biology

The carbothioamide group (–C(=S)NH₂) itself is a versatile functional group in chemical biology and medicinal chemistry. nih.govacs.org Carbothioamide-containing scaffolds, such as thiosemicarbazones and pyrazoline carbothioamides, have demonstrated a wide range of biological activities, including antibacterial, antiviral, antimalarial, and anticancer effects. nih.govacs.orgnih.gov

The sulfur atom in the carbothioamide group can act as a hydrogen bond acceptor and can also coordinate with metal ions, which is often crucial for the biological activity of these compounds. researchgate.net The carbothioamide moiety can be incorporated into various heterocyclic systems to generate new chemical entities with potential therapeutic applications. nih.govnih.govresearchgate.net For example, pyrazolobenzothiazine-based carbothioamides have been investigated as inhibitors of monoamine oxidases, enzymes implicated in neurological disorders. nih.gov The carbothioamide side chain can modulate the inhibitory activity by influencing how the molecule fits into the active site of the enzyme. nih.gov The continued exploration of carbothioamide scaffolds is a promising avenue for the discovery of new bioactive molecules. acs.orgresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 2,1,3-Benzoxadiazole-5-carbothioamide, and how do reaction conditions influence yield?

The synthesis typically involves converting 2,1,3-Benzoxadiazole-5-carboxylic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂) under reflux, followed by treatment with a thioamide-forming reagent (e.g., ammonium thiocyanate or Lawesson’s reagent). Critical parameters include temperature control (60–80°C for acyl chloride formation) and stoichiometric ratios to avoid side products like carboxylic acid derivatives. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thioamide (-C(=S)-NH₂) group, with characteristic peaks at δ 12.5–13.5 ppm (NH₂, broad) in ¹H NMR. Infrared (IR) spectroscopy identifies the C=S stretch at ~1200–1250 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₅N₃OS, theoretical 187.02 g/mol). X-ray crystallography resolves π-stacking interactions in the benzoxadiazole ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to potential toxicity and instability of thioamide groups, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to moisture or strong oxidizers. Store in a dry, cool environment (2–8°C) under inert gas (N₂/Ar). Spills should be neutralized with 10% sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Density Functional Theory (DFT) studies reveal that the electron-deficient benzoxadiazole core enhances electrophilic substitution at the 4- and 7-positions. The thioamide group acts as a weak electron donor, modulating reactivity in Suzuki-Miyaura couplings. Solvent polarity (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. Cs₂CO₃) significantly impact reaction rates and byproduct formation .

Q. What mechanistic insights explain contradictory bioactivity results in benzoxadiazole-thioamide derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from substituent effects on solubility and membrane permeability. For example, electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance DNA intercalation but reduce bioavailability. Comparative QSAR studies suggest optimizing logP values (1.5–2.5) and hydrogen-bonding capacity (H-bond donors ≤2) for improved efficacy .

Q. What strategies mitigate side reactions during functionalization of the thioamide group?

Protecting the thioamide with Boc (tert-butoxycarbonyl) or Fmoc groups prevents undesired oxidation or nucleophilic attack. For alkylation, use mild bases (NaHCO₃) and aprotic solvents (acetonitrile). Catalytic amounts of Cu(I) or Pd(0) facilitate regioselective C-H activation in the benzoxadiazole ring .

Methodological Considerations

Q. How to resolve conflicting computational and experimental data on the compound’s stability?

Combine accelerated stability testing (40°C/75% RH for 4 weeks) with DFT-based degradation pathway modeling. Monitor hydrolytic decomposition (e.g., thioamide → carboxylic acid) via HPLC-UV at 254 nm. Adjust storage conditions (desiccants, amber vials) based on Arrhenius plot predictions .

Q. What analytical workflows validate purity ≥95% for this compound?

Employ orthogonal methods:

- HPLC-PDA : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), retention time ~8.2 min.

- Elemental Analysis : Theoretical C (44.92%), H (2.69%), N (22.45%); deviations >0.3% indicate impurities.

- TGA/DSC : Confirm melting point (mp) consistency (literature mp 157–158°C for precursor acid; thioamide mp ~170–175°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.